molecular formula C16H23N5OS B6102500 2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol

2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol

Cat. No.: B6102500
M. Wt: 333.5 g/mol
InChI Key: XTZSLJQHEIDQGN-UHFFFAOYSA-N
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Description

2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a thiophene and aminopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the thiophene and aminopyrimidine groups. Common reagents used in these reactions include alkyl halides, thiophene derivatives, and aminopyrimidine precursors. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; in the presence of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(phenylmethyl)piperazin-2-yl]ethanol
  • 2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(benzyl)piperazin-2-yl]ethanol

Uniqueness

Compared to similar compounds, 2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is unique due to the presence of the thiophene moiety. This structural feature can impart distinct electronic and steric properties, potentially enhancing its binding affinity and specificity for certain molecular targets. Additionally, the thiophene group may influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[4-[(2-aminopyrimidin-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5OS/c17-16-18-7-14(8-19-16)9-20-3-4-21(15(11-20)1-5-22)10-13-2-6-23-12-13/h2,6-8,12,15,22H,1,3-5,9-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZSLJQHEIDQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CN=C(N=C2)N)CCO)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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